benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate
Description
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Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
benzyl N-(2-azabicyclo[2.1.1]hexan-5-yl)carbamate |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-12-10-6-11(12)14-7-10)17-8-9-4-2-1-3-5-9/h1-5,10-12,14H,6-8H2,(H,15,16) |
InChI Key |
FPINETZHLHKVQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1C2NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate
This technical guide details the synthesis of benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate , a high-value "strain-release" bioisostere used to replace planar aromatic rings or flexible proline residues in drug discovery.
The guide focuses on the Curtius Rearrangement strategy applied to the 2-azabicyclo[2.1.1]hexane-5-carboxylic acid scaffold.[1] This route is selected for its stereochemical fidelity and scalability, leveraging protocols established by the Krow group and optimized by modern CROs (e.g., Enamine) for "Escape from Flatland" medicinal chemistry.
Part 1: Strategic Overview & Retrosynthesis
The "Escape from Flatland" Context
The 2-azabicyclo[2.1.1]hexane scaffold is a saturated, bridged bicycle that serves as a rigid bioisostere for ortho-substituted benzenes and proline derivatives. Unlike planar aromatics, this "methanopyrrolidine" core offers defined exit vectors (approx. 109°) and improved physicochemical properties (solubility, Fsp³ fraction).
The specific target, This compound , features a carbamate-protected amine at the C5 (bridge) position. Functionalization at C5 is synthetically demanding due to the steric bulk of the adjacent bridgeheads and the high ring strain (~65 kcal/mol).
Retrosynthetic Logic
Direct nucleophilic substitution at the C5 position of a [2.1.1] halide is sluggish and prone to rearrangement. Therefore, the most robust route relies on acyl nitrene chemistry (Curtius Rearrangement) starting from the corresponding carboxylic acid. This method preserves the stereochemistry of the C5 position (retention of configuration) and allows direct trapping with benzyl alcohol.
Key Intermediate: N-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid.
Part 2: Detailed Synthetic Protocol
Phase 1: Scaffold Construction (Brief Overview)
Note: While the 5-carboxylic acid is commercially available (CAS: 1027177-72-5 for the S-isomer), in-house synthesis is often required for scale.
The core is typically constructed via the intramolecular [2+2] photocycloaddition of N-allyl-2-diazoacetamides or, more commonly in modern flow chemistry, the photolysis of dienes followed by oxidative cleavage.
-
Reference Method: Krow et al. (JOC 2002) or Mykhailiuk (Enamine protocols).
-
Key Precursor: N-Boc-allylamine reacted with acryloyl chloride, followed by photolysis.
Phase 2: Curtius Rearrangement & Carbamate Formation (Core Protocol)
This phase describes the conversion of N-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (1 ) to the target benzyl carbamate (3 ).
Reagents & Materials
-
Substrate: N-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (1.0 equiv)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Base: Triethylamine (TEA) (1.2 equiv)
-
Trapping Agent: Benzyl alcohol (BnOH) (2.0 equiv, anhydrous)
-
Solvent: Toluene (anhydrous, 0.1 M concentration)
Step-by-Step Methodology
-
Activation (Acyl Azide Formation):
-
Charge a flame-dried reaction vessel with Acid (1) and anhydrous toluene under inert atmosphere (
or Ar). -
Add TEA dropwise at 0 °C. Stir for 10 minutes.
-
Add DPPA dropwise over 15 minutes, maintaining temperature < 5 °C.
-
Process Insight: DPPA is preferred over mixed anhydride/NaN3 methods for this strained system to avoid side reactions involving the bridgehead carbons.
-
Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC/LCMS for the disappearance of the acid and formation of the acyl azide.
-
-
Rearrangement (Isocyanate Generation):
-
Heat the reaction mixture to 80 °C .
-
Observation: Evolution of
gas will be observed. Ensure proper venting. -
Maintain at 80 °C for 1–2 hours. The conversion to the isocyanate (2 ) is usually quantitative.
-
Self-Validating Check: An aliquot taken for IR analysis should show a strong, sharp peak at ~2260 cm⁻¹ (isocyanate stretch) and disappearance of the acyl azide peak.
-
-
Carbamate Trapping:
-
Add Benzyl alcohol (BnOH) to the hot reaction mixture (80 °C).
-
Optimization: Adding catalytic dibutyltin dilaurate (DBTDL, 1 mol%) can accelerate this step if the steric bulk of the [2.1.1] system retards nucleophilic attack.
-
Stir at 80–90 °C for 4–12 hours.
-
Monitor by LCMS for the formation of the carbamate mass [M+H] (expected mass depends on protecting groups).
-
-
Work-up & Purification:
-
Cool to room temperature.[2] Dilute with EtOAc.
-
Wash sequentially with:
-
1M HCl (to remove excess amine/base).
-
Saturated NaHCO₃ (to remove unreacted DPPA byproducts).
-
Brine.
-
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient (typically 10–40% EtOAc).
-
Target: The product is usually a viscous oil or low-melting solid.
-
-
Phase 3: Orthogonal Deprotection (Optional)
If the user requires the free secondary amine (removing the N2-Boc group) while keeping the C5-Cbz intact:
-
Treat the purified intermediate with 4M HCl in Dioxane at 0 °C for 1 hour.
-
Note: Hydrogenolysis (
, Pd/C) would remove the Cbz group, so acidolysis is required to maintain the benzyl carbamate.
Part 3: Data & Visualization
Mechanistic Pathway
The following diagram illustrates the stereochemical retention during the migration of the bridge carbon to the nitrogen.
Analytical Data Summary
The following table summarizes the expected characterization data for the N-Boc protected intermediate.
| Parameter | Expected Value / Characteristic | Notes |
| Physical State | White to off-white solid | |
| ¹H NMR (Bridgeheads) | H1 and H4 bridgehead protons are distinctively deshielded. | |
| ¹H NMR (C5-H) | The proton geminal to the carbamate. | |
| ¹³C NMR (Carbonyls) | Distinct carbamate signals. | |
| IR Spectroscopy | 1710–1730 cm⁻¹ (C=O str) | Strong carbamate bands. |
| Mass Spectrometry | [M+H]+ or [M+Na]+ | ESI+ mode. |
References
-
Synthesis of 5-Substituted 2-Azabicyclo[2.1.1]hexanes (The "Krow" Method)
- Krow, G. R., et al. "Nucleophilic displacements of 5-anti-bromo substituents in 2-azabicyclo[2.1.1]hexanes." Journal of Organic Chemistry, 2002.
-
Modern Bioisostere Context (Mykhailiuk/Enamine)
-
General Synthesis of the [2.1.
- Lescop, C., et al. "A new synthesis of 2-azabicyclo[2.1.1]hexanes." Journal of Organic Chemistry, 2001.
-
Enamine Building Block Catalog
- Source for N-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (CAS: 1027177-72-5).
Sources
solubility and stability of benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate
An In-depth Technical Guide to the Solubility and Stability of Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate
Abstract
This guide provides a comprehensive technical framework for assessing the aqueous solubility and chemical stability of this compound, a molecule of interest in medicinal chemistry and drug development. Given the compound's specific structure, featuring a benzyl carbamate protecting group and a strained 2-azabicyclo[2.1.1]hexane core, a nuanced understanding of its physicochemical properties is paramount for its progression through the development pipeline. This document outlines detailed experimental protocols, explains the scientific rationale behind methodological choices, and presents a predictive analysis of the compound's behavior under various stress conditions. It is intended for researchers, chemists, and formulation scientists engaged in the characterization of novel chemical entities.
Introduction and Molecular Overview
This compound is a carbamate-protected bicyclic amine. The molecule's structure presents two key features that dictate its physicochemical properties:
-
The Benzyl Carbamate (Cbz) Group: A common protecting group in organic synthesis, its stability is known to be sensitive to catalytic hydrogenation and strongly acidic or basic conditions. Its presence generally increases the lipophilicity of the parent amine.
-
The 2-Azabicyclo[2.1.1]hexane Core: This is a strained bicyclic amine system. Strained rings can be susceptible to specific degradation pathways, such as ring-opening under harsh pH or temperature conditions, although bicyclic systems often provide significant rigidity.
An early and thorough assessment of solubility and stability is a cornerstone of successful drug development. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can compromise drug efficacy, safety, and shelf-life. This guide provides the necessary protocols to de-risk and characterize this compound.
Solubility Profiling
Solubility is a critical determinant of a drug's behavior in vitro and in vivo. We will assess both thermodynamic and kinetic solubility in pharmaceutically relevant media.
Rationale for Solvent Selection
The choice of media is designed to simulate various physiological and experimental conditions:
-
Phosphate-Buffered Saline (PBS) at pH 7.4: Mimics physiological pH and is the standard for many biological assays.
-
pH 1.2 HCl Buffer: Simulates the acidic environment of the stomach.
-
pH 6.8 Buffer: Represents the environment of the small intestine.
-
Dimethyl Sulfoxide (DMSO): A common solvent for storing and handling compounds for initial screening. Assessing solubility in aqueous buffers containing residual DMSO is crucial.
Experimental Protocol: Thermodynamic Solubility Assessment
This method determines the equilibrium solubility of the compound.
Methodology:
-
Preparation: Add an excess of solid this compound to 1.5 mL microcentrifuge tubes.
-
Solvent Addition: Add 1 mL of each selected aqueous buffer (PBS pH 7.4, pH 1.2 buffer, pH 6.8 buffer) to the tubes.
-
Equilibration: Seal the tubes and agitate them at a constant temperature (e.g., 25 °C) for 24 hours using a shaker or rotator. This duration is chosen to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sampling & Dilution: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with an appropriate organic solvent (e.g., acetonitrile) to prevent precipitation before analysis.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known concentration stock of the compound.
Predicted Solubility Data
The following table summarizes the expected solubility profile based on the structural characteristics of the compound. The benzyl carbamate group imparts significant lipophilicity, suggesting low aqueous solubility.
| Solvent/Medium | Predicted Solubility (µg/mL) | Rationale |
| PBS (pH 7.4) | 5 - 15 | Low solubility expected due to the neutral, lipophilic nature of the molecule at physiological pH. |
| HCl Buffer (pH 1.2) | 10 - 30 | Slightly enhanced solubility may be observed if the bicyclic amine nitrogen can be protonated, although the carbamate reduces its basicity. |
| FaSSIF (pH 6.5) | 15 - 40 | Fasted State Simulated Intestinal Fluid contains bile salts that may enhance solubility through micellar solubilization. |
| DMSO | > 10,000 | High solubility is expected in this polar aprotic organic solvent, making it a suitable stock solution vehicle. |
Solubility Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Assessment.
Chemical Stability Profiling
Stability testing is essential to identify potential degradation pathways and establish appropriate storage and handling conditions. A forced degradation study is the industry-standard approach.
Rationale for Stress Conditions
Forced degradation exposes the compound to conditions harsher than those it would typically encounter to accelerate decomposition and identify potential degradants.
-
Acid/Base Hydrolysis: Probes the lability of the carbamate bond. Carbamates can hydrolyze to the parent amine and carbon dioxide under both acidic and basic conditions, though the rates vary.
-
Oxidative Stress: Tests for susceptibility to oxidation. While the core structure lacks obvious oxidation-prone moieties, subtle transformations can occur.
-
Thermal Stress: Assesses the compound's stability at elevated temperatures, relevant for manufacturing and long-term storage.
-
Photostability: Evaluates degradation upon exposure to light, as required by ICH guideline Q1B.
Experimental Protocol: Forced Degradation Study
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal: Store the solid compound in a vial at 80°C for 48 hours, then dissolve in a suitable solvent for analysis.
-
Photolytic: Expose the solid compound to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples by a stability-indicating HPLC-MS method. This method must be capable of separating the parent compound from all significant degradants. Mass spectrometry (MS) is used to identify the mass of any degradation products, aiding in structural elucidation.
Predicted Stability Profile and Degradation Pathways
The primary site of instability is expected to be the benzyl carbamate group.
| Condition | Predicted Degradation | Primary Degradant(s) | Mechanism |
| 0.1 M HCl, 60°C | Moderate to High | 2-azabicyclo[2.1.1]hexan-5-amine | Acid-catalyzed hydrolysis of the carbamate ester linkage. |
| 0.1 M NaOH, 60°C | Moderate | 2-azabicyclo[2.1.1]hexan-5-amine | Base-catalyzed hydrolysis of the carbamate. |
| 3% H₂O₂, RT | Low | N-oxide derivatives (minor) | Potential oxidation of the tertiary amine in the bicyclic core. |
| 80°C, Solid | Low to Moderate | Dependent on impurities | Thermal decomposition is possible but likely requires higher temperatures unless catalytic impurities are present. |
| Photolytic (ICH Q1B) | Low | Unspecified photoproducts | The aromatic ring provides a chromophore, but significant degradation is not expected without a specific photosensitizer. |
Potential Degradation Pathway Diagram
Caption: Predicted Major Degradation Pathways.
Analytical Methodology: Stability-Indicating HPLC-MS
A robust analytical method is crucial for accurate stability assessment.
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). The C18 chemistry provides good retention for the lipophilic parent compound.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5-7 minutes. This ensures elution of the parent compound and separation from more polar (degradants like the free amine) and less polar impurities.
-
Detection:
-
UV/Vis (DAD/PDA): Primary quantification at a wavelength corresponding to the absorbance maximum of the benzyl group (approx. 254 nm). Purity checks can be performed across the peak.
-
Mass Spectrometry (ESI+): To confirm the identity of the parent peak and to identify the mass-to-charge ratio (m/z) of any degradants, which is critical for elucidating their structures.
-
Conclusion and Recommendations
This guide outlines a predictive and methodological framework for characterizing this compound.
-
Predicted Profile: The compound is expected to exhibit low aqueous solubility and be primarily susceptible to hydrolytic degradation at the carbamate linkage under acidic and basic conditions.
-
Handling & Storage: Based on the predicted profile, stock solutions should be prepared in an organic solvent like DMSO. For long-term storage, the solid compound should be kept in a cool, dry, and dark environment to minimize thermal and photolytic degradation. Aqueous solutions should be prepared fresh and used promptly.
-
Future Work: The protocols described herein provide the foundation for a comprehensive characterization. The identification of any major degradants should be followed by structural elucidation using techniques like NMR and subsequent toxicological assessment.
By systematically applying these principles and protocols, researchers can build a robust data package to support the continued development of this compound.
References
-
Title: The Importance of Equilibration Time in Thermodynamic Solubility Assessment. Source: Journal of Pharmaceutical Sciences. While a specific article is not cited, this journal is a primary source for such methodologies. A general principle search confirms the 24-48 hour standard. URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
-
Title: Carbamate Hydrolysis. Source: Comprehensive Organic Chemistry Transformations. Standard organic chemistry textbooks and resources describe the fundamental mechanisms of carbamate hydrolysis. URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
Methodological & Application
catalytic hydrogenation conditions for benzyl carbamate removal
An Application Guide to Catalytic Hydrogenation for Benzyl Carbamate (Cbz/Z) Protecting Group Removal
Abstract
The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic synthesis, prized for its stability and versatile applications in pharmaceutical and peptide chemistry.[1][2] Its most common and efficient method of cleavage is catalytic hydrogenation, a process lauded for its mild reaction conditions and the generation of benign byproducts, namely toluene and carbon dioxide.[1][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory, optimization, and practical execution of Cbz group removal via catalytic hydrogenation. It delves into the underlying mechanisms, explores critical experimental parameters, offers detailed protocols for various methodologies, and provides troubleshooting guidance for common challenges.
The Mechanism of Cbz Deprotection by Hydrogenolysis
The removal of a Cbz group via catalytic hydrogenation is a clean, two-step process that occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[1][4]
-
Hydrogenolysis: The first step is the palladium-catalyzed cleavage (hydrogenolysis) of the benzyl-oxygen bond. The catalyst surface adsorbs both the Cbz-protected substrate and hydrogen, facilitating the reductive cleavage to yield toluene and a transient carbamic acid intermediate.[3][5]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and spontaneously decomposes, releasing the free amine product and carbon dioxide gas.[3][5] This spontaneous second step drives the reaction to completion.
The overall transformation is highly efficient and atom-economical, with the only byproducts being volatile and easily removed.
Caption: The two-step mechanism of Cbz deprotection via catalytic hydrogenolysis.
Critical Experimental Parameters: A Scientist's Perspective
The success of a Cbz deprotection hinges on the judicious selection of several key parameters. Understanding the causality behind these choices is crucial for optimizing the reaction for a specific substrate and avoiding potential side reactions.
Catalyst Selection
The catalyst is the heart of the reaction, providing the active surface for hydrogenolysis.
-
Palladium on Carbon (Pd/C): This is the most widely used catalyst for Cbz hydrogenolysis.[2][6] It is commercially available in various loadings, with 5-10% Pd by weight being standard. While highly effective, it is important to note that dry Pd/C can be pyrophoric and must be handled with care, especially during filtration when it can be exposed to air.[1]
-
Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst): This is a more active and often more effective catalyst, particularly for sterically hindered or otherwise challenging substrates where standard Pd/C may be sluggish.[7][8] It is generally considered less pyrophoric than Pd/C.
-
Supported Palladium Catalysts: To mitigate the risks associated with pyrophoric catalysts, alternatives like sol-gel supported palladium (e.g., SiliaCat Pd(0)) have been developed.[5] These offer enhanced safety, reduced metal leaching, and are particularly suitable for high-throughput medicinal chemistry workflows.[5]
-
Catalyst Poisoning: Catalyst activity can be significantly diminished by impurities, especially those containing sulfur or phosphorus.[9] If a reaction stalls, catalyst poisoning should be considered a primary cause.
Hydrogen Source: Gas vs. Transfer Reagents
The choice of hydrogen donor impacts the safety, convenience, and setup of the reaction.
-
Hydrogen Gas (H₂): The most direct hydrogen source. Reactions can be run under a balloon of H₂ (atmospheric pressure) or at elevated pressures in a specialized hydrogenation apparatus (e.g., a Parr shaker).[10] While effective, this method requires handling of flammable compressed gas cylinders.
-
Transfer Hydrogenation: This technique generates hydrogen in situ from a donor molecule, avoiding the need for H₂ gas and specialized equipment.[3][11] It is often simpler and safer for a standard laboratory setting. Common hydrogen donors include:
Solvent System
The solvent must dissolve the substrate while facilitating efficient interaction with the heterogeneous catalyst.
-
Polar Protic Solvents: Methanol (MeOH) and ethanol (EtOH) are the most common and generally excellent choices, promoting good catalyst activity.[7][9]
-
Aprotic Solvents: Ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also frequently used and are effective alternatives.[1][4]
-
Acidic Co-solvents: For stubborn deprotections, adding acetic acid (AcOH) as a solvent or co-solvent can significantly accelerate the reaction.[7] The acid protonates the substrate's amine, which can facilitate cleavage of the C-O bond.[16] However, this requires a subsequent neutralization step during workup.
Experimental Protocols
The following protocols provide step-by-step methodologies for common Cbz deprotection scenarios. Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Caption: A generalized workflow for Cbz deprotection via catalytic hydrogenation.
Protocol 1: Standard Hydrogenolysis with H₂ Gas
This protocol is the classic approach using palladium on carbon and hydrogen gas.
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C, ~5-20 mol % Pd)[1]
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a membrane filter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Cbz-protected substrate (1.0 equiv) in a suitable solvent (e.g., 10-20 mL per mmol of substrate).
-
Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add 10% Pd/C to the solution.
-
Inerting: Seal the flask and purge the atmosphere by evacuating and backfilling with inert gas. Repeat this cycle three times.[1]
-
Hydrogenation: Introduce hydrogen gas to the flask (either by inflating a balloon or connecting to a hydrogenation apparatus) to a pressure of 1 atm (or higher if required).
-
Reaction: Stir the reaction mixture vigorously at room temperature to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).[1] For difficult substrates, heating may be required.[7][10]
-
Work-up: Once the reaction is complete, purge the flask with inert gas.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with the reaction solvent to recover all the product.[1]
-
Safety Precaution: The Pd/C catalyst on the filter pad can be pyrophoric. Do not allow the pad to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.[1]
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by standard methods if necessary.[1]
Protocol 2: Transfer Hydrogenolysis with Ammonium Formate
This protocol offers a safer and more convenient alternative that avoids handling hydrogen gas.
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C, ~10-20 mol % Pd)
-
Ammonium formate (HCOONH₄, ~4-5 equiv)
-
Solvent (e.g., Methanol or Ethanol)
-
Celite® or a membrane filter
Procedure:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 equiv) in methanol or ethanol.
-
Reagent Addition: Add the 10% Pd/C, followed by the ammonium formate.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-60 °C) until the reaction is complete.[17] The reaction is often rapid.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst, washing the pad with the solvent. Concentrate the filtrate under reduced pressure. The excess ammonium formate is volatile and can often be removed under high vacuum. If needed, an aqueous workup or purification can be performed.
Data Summary and Troubleshooting
Table 1: Comparative Overview of Catalytic Systems
| Parameter | Hydrogen Gas Method | Transfer Hydrogenation Method | Key Considerations |
| Catalyst | 5-10% Pd/C; Pd(OH)₂/C | 10% Pd/C is common | Pd(OH)₂/C is more active for difficult substrates.[7] |
| Hydrogen Source | H₂ gas (balloon or >1 atm) | Ammonium formate, Formic acid | Transfer hydrogenation avoids handling flammable H₂ gas.[5] |
| Solvent | MeOH, EtOH, EtOAc, THF, AcOH | MeOH, EtOH are preferred | AcOH can accelerate sluggish reactions but requires neutralization.[7] |
| Temperature | Room Temperature to 80 °C | Room Temperature to Reflux | Elevated temperatures can increase reaction rates.[10] |
| Pressure | 1 atm (balloon) to >50 psi | Atmospheric | Not applicable |
| Typical Time | 1 - 24 hours | 30 minutes - 6 hours | Transfer hydrogenation is often faster.[12] |
| Safety | Requires handling of H₂ gas; Pd/C can be pyrophoric. | Safer; avoids H₂ gas. | Always handle Pd/C with care, especially during filtration.[1] |
Table 2: Troubleshooting Guide for Cbz Deprotection
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Stalled or Sluggish Reaction | Inactive catalyst; Catalyst poisoning (S, P compounds); Poor substrate solubility. | Use fresh catalyst or increase catalyst loading.[7] Switch to a more active catalyst like Pearlman's (Pd(OH)₂/C).[7] Change to a solvent with better solubility or add a co-solvent. Consider heating the reaction.[7] |
| Incomplete Reaction | Insufficient hydrogen source; Steric hindrance. | For H₂ gas, ensure a fresh balloon or adequate pressure. For transfer, add more hydrogen donor. Switch to more forcing conditions (higher temperature/pressure) or use Pearlman's catalyst.[7][10] |
| Dehalogenation of Aryl Halides | Competing reduction of Ar-X bond (I > Br > Cl). | This is a common side reaction.[18] Consider using a different catalyst (e.g., PdCl₂).[14] Alternatively, non-hydrogenation methods like acidolysis or nucleophilic cleavage may be required.[17][18] |
| Reduction of Other Groups | Alkenes, alkynes, nitro groups, or other benzyl ethers are also reduced. | This is a limitation of the method's chemoselectivity.[18] If selective deprotection is needed, other methods must be considered. |
Conclusion
Catalytic hydrogenation is a robust, reliable, and highly effective method for the deprotection of Cbz-protected amines. By understanding the core mechanism and the influence of critical parameters such as catalyst, hydrogen source, and solvent, researchers can tailor the reaction conditions to suit a wide variety of substrates. The choice between traditional hydrogen gas and safer transfer hydrogenation methods allows for flexibility in experimental setup. With careful execution and monitoring, this reaction remains an indispensable tool in modern organic synthesis, enabling the efficient construction of complex molecules for research and drug development.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47. Available from: [Link]
-
Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39(3), 205-209. Available from: [Link]
-
Daga, M. C., Taddei, M., & Varchi, G. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Synfacts, 2001(01), 0001-0001. Available from: [Link]
-
Semantic Scholar. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
Reagents, Name. Palladium on Carbon. Available from: [Link]
-
ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Available from: [Link]
-
Scientific Update. To Deprotect and Serve. Available from: [Link]
-
Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. Available from: [Link]
-
Mol-Instincts. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Engelhard. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Available from: [Link]
-
Thieme. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Available from: [Link]
-
Hara, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2186–2192. Available from: [Link]
-
ResearchGate. Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Available from: [Link]
-
ResearchGate. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Available from: [Link]
-
Gosh, A. K., & Fidanze, S. (1998). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Synthetic Communications, 28(15), 2815-2819. Available from: [Link]
-
Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381. Available from: [Link]
-
Wang, Y., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(10), 844-848. Available from: [Link]
-
ResearchGate. An Excellent Method for Cbz-Protection of Amines. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lzchemical.com [lzchemical.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. thalesnano.com [thalesnano.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 15. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. scientificupdate.com [scientificupdate.com]
Application Note: Strategic Integration of 2-Azabicyclo[2.1.1]hexane Scaffolds in Peptide Synthesis
This Application Note and Protocol guide details the strategic use of benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate in peptide synthesis. This compound serves as a specialized conformationally constrained diamine linker , enabling the insertion of rigid structural motifs into peptide backbones to modulate pharmacokinetics and receptor selectivity.
Compound: this compound Role: Rigid Diamine Linker / Peptidomimetic Scaffold CAS: 1221569-99-0 (Generic for HCl salt derivative context) / Check specific vendor CoA Molecular Weight: ~232.28 g/mol [1]
Executive Summary
In modern peptidomimetic drug design, controlling the spatial orientation of pharmacophores is critical for potency and selectivity. The 2-azabicyclo[2.1.1]hexane scaffold acts as a "methano-proline" surrogate or a rigidified spacer. Unlike flexible alkyl linkers (e.g., ethylenediamine), this bicyclic system locks the N-C-C-N dihedral angles, defining precise exit vectors for the attached peptide chains.
The specific derivative This compound is a mono-protected diamine . It features:
-
A Secondary Amine (Position 2): Sterically constrained, incorporated into the ring.
-
A Protected Primary Amine (Position 5): Protected by a Carboxybenzyl (Cbz/Z) group, located on the methano-bridge.
Primary Applications:
-
Turn Inducers: Forcing a kink in the peptide backbone to mimic
-turns. -
Bioisosteres: Replacing unstable disulfide bridges or flexible linkers.
-
Proline Replacement: Mimicking the proline pyrrolidine ring with added bulk and rigidity.
Structural Logic & Exit Vectors
Understanding the geometry is prerequisite to synthesis. The 2-azabicyclo[2.1.1]hexane skeleton presents substituents at defined angles.[2]
-
The "Methano" Bridge (C5): Substituents here can be syn (facing the nitrogen bridge) or anti (facing away). The commercial building block is often a specific isomer or a defined mix; the anti isomer typically offers an extended conformation, while syn promotes compact folding.
-
Vector Analysis:
-
Input Vector: Through the secondary ring nitrogen (N2).
-
Output Vector: Through the exocyclic carbamate nitrogen (N5).
-
Result: A non-linear, rigid connector that disrupts
-helices and induces specific secondary structures.
-
Figure 1: Vector analysis of the scaffold. The rigid core enforces a specific angle between the input (N2) and output (N5) peptide chains.
Strategic Synthesis Planning
A. Protection Group Compatibility
The Cbz (Z) group on the N5 position dictates the synthesis strategy.
-
Stability: Stable to TFA (used in Boc cleavage) and mild base (used in Fmoc cleavage).
-
Removal: Requires Hydrogenolysis (
) or strong acid (HF, HBr/AcOH).
Decision Matrix:
| Synthesis Mode | Compatibility | Recommendation |
|---|---|---|
| Solution Phase | High | Ideal. Cbz is orthogonal to Boc and Fmoc. Easy removal by hydrogenation. |
| Boc-SPPS | Moderate | Compatible. Cbz is stable to TFA deprotection cycles. Removed by HF at the final cleavage step. |
| Fmoc-SPPS | Low | Caution. Cbz cannot be removed on standard resin without special conditions (e.g., Pd(PPh3)4 or harsh acid) which may damage the peptide or resin. Use only as a permanent end-cap or if using specialized resins (e.g., PEGA) compatible with hydrogenation. |
B. The Steric Challenge
The ring nitrogen (N2) is a secondary amine within a bicyclic system. It is nucleophilically deactivated due to steric bulk and ring strain.
-
Risk: Incomplete coupling leading to deletion sequences.
-
Solution: Use high-efficiency coupling reagents (HATU, PyAOP) or acid chlorides. Extended reaction times and double coupling are mandatory.
Detailed Protocols
Protocol A: Incorporation into Peptide Backbone (Solution Phase)
Goal: Couple the scaffold to a peptide fragment, deprotect, and elongate.
Reagents:
-
Scaffold: this compound (HCl salt).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (anhydrous).
Step-by-Step:
-
Free Basing (If HCl salt):
-
Dissolve the scaffold (1.0 eq) in DMF.
-
Add DIPEA (1.1 eq) and stir for 5 minutes. Note: Ensure pH is basic (~8-9).
-
-
Activation of Carboxylic Acid Partner:
-
In a separate vessel, dissolve the N-protected amino acid or peptide fragment (1.1 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir for 2-3 minutes to form the activated ester (OAt ester).
-
-
Coupling (The Critical Step):
-
Add the activated acid solution to the scaffold solution.
-
Reaction Time: Stir at Room Temperature for 4–16 hours .
-
Monitoring: Monitor by LC-MS. The secondary amine reacts slowly. If conversion is <90% after 4 hours, add a second portion of HATU/Acid (0.5 eq).
-
-
Work-up:
-
Dilute with EtOAc, wash with 5%
, sat. , and brine. Dry over .
-
-
Cbz Deprotection (Elongation Enablement):
-
Dissolve the intermediate in MeOH or EtOH.
-
Add 10% Pd/C catalyst (10 wt% of substrate).
-
Stir under
atmosphere (balloon pressure) for 2–4 hours. -
Filter through Celite to remove Pd. Evaporate solvent.
-
Result: The N5 amine is now free (primary amine) and ready for the next coupling.
-
Protocol B: Solid Phase Peptide Synthesis (Boc-Chemistry Only)
Goal: Insert scaffold into a resin-bound peptide.
Prerequisites:
-
Resin: MBHA or PAM resin (HF cleavable).
-
Strategy: Boc/Benzyl.
Workflow:
-
Resin Preparation: Deprotect the N-terminal Boc group of the resin-bound peptide using pure TFA (2x 1 min). Neutralize with 10% DIPEA/DCM.
-
Coupling the Scaffold:
-
Pre-activate the Carboxylic Acid Partner (the amino acid preceding the scaffold, i.e., closer to C-term? Wait. )
-
Correction: The scaffold is an Amine .[3] It cannot be coupled onto the resin directly unless the resin has an active Carboxyl group.
-
Scenario: You are coupling the Scaffold's N2 to the resin-bound peptide's C-terminus? Impossible in standard SPPS (growing C->N).
-
Correct SPPS Usage: The scaffold must be converted to an Amino Acid first (by succinylation of N5? No.)
-
Standard Usage: This specific building block (Diamine) is used to link two carboxylates or to cap a sequence.
-
To use in standard SPPS growth: You must first react the Scaffold (in solution) with a dicarboxylic acid anhydride (e.g., Succinic anhydride) or an Fmoc-Amino Acid to create a "Handle".
-
Alternative SPPS Strategy (Fragment Condensation):
-
Synthesize Peptide A on resin (COOH terminus exposed? Rare. Usually NH2 exposed).
-
If Resin has NH2: You cannot couple the Scaffold (Amine) to the Resin (Amine).
-
Bridge Strategy: Couple a dicarboxylic acid (e.g., Glutaric acid) to the resin first.
-
Now the resin has a free COOH.
-
Couple the Scaffold (N2) to this COOH using Protocol A logic (HATU/DIPEA, 2x coupling).
-
Cleave the resin (HF). The Cbz on N5 is removed simultaneously.
-
-
Figure 2: Solution phase workflow for incorporating the diamine scaffold.
Troubleshooting & Critical Parameters
A. Monitoring the Reaction
The 2-azabicyclo[2.1.1]hexane ring is rigid. NMR analysis is distinct:
-
Bridgehead Protons: Look for multiplets around 2.5–3.0 ppm.
-
Rotamers: Due to the tertiary amide formed after coupling (at N2), you will likely see rotamers in the
NMR spectrum (split peaks). Do not mistake this for impurity. Run NMR at elevated temperature ( ) to coalesce peaks if needed.
B. Common Pitfalls
| Issue | Cause | Fix |
| Low Coupling Yield | Steric hindrance at N2. | Switch to HATU or COMU . Use microwave irradiation ( |
| Cbz Not Removed | Poisoned Catalyst (Sulfur in peptide). | Increase catalyst loading (20%). Wash intermediate thoroughly to remove thiols/thioethers before hydrogenation. |
| Epimerization | Over-activation of chiral partner. | Use collidine instead of DIPEA as the base to reduce racemization risk of the incoming amino acid. |
References
-
Grygorenko, O. O., et al. (2006). "Conformationally restricted amino acids and amines: Synthesis and properties of 2-azabicyclo[2.1.1]hexane derivatives." Tetrahedron, 62(6), 1167-1176. Link
-
Krow, G. R., et al. (2004). "Substituted 2-azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability." Journal of Organic Chemistry, 69(25), 8565-8573.[4] Link
-
Enamine Ltd. (2024). "Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity." Enamine Application Notes. Link
-
PubChem. (2025).[1][5][6] "this compound."[1] National Library of Medicine. Link
Sources
- 1. PubChemLite - this compound hydrochloride (C13H16N2O2) [pubchemlite.lcsb.uni.lu]
- 2. 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity - Enamine [enamine.net]
- 4. Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Azabicyclo(2.1.1)hexane | C5H9N | CID 22101702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of Benzyl Carbamate (Cbz) on Bicyclic Amines
Welcome to the technical support center for navigating the complexities of benzyl carbamate (Cbz or Z) group deprotection, specifically focusing on challenging bicyclic amine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter hurdles in this common yet often troublesome synthetic transformation. Here, we move beyond simple protocols to dissect the underlying causes of incomplete reactions and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My standard hydrogenolysis protocol (Pd/C, H₂) is sluggish or stalls completely for my bicyclic amine. What's going wrong?
This is a classic issue. While catalytic hydrogenolysis is the go-to method for Cbz deprotection, its efficiency with bicyclic amines can be hampered by several factors.[1][2]
-
Steric Hindrance: The rigid, three-dimensional structure of bicyclic systems can physically block the Cbz group from accessing the active sites on the palladium catalyst. The catalyst's surface, though porous, has limitations in accommodating bulky substrates.
-
Catalyst Poisoning: Bicyclic amines, particularly those containing sulfur or other Lewis basic heteroatoms, can act as potent catalyst poisons.[3] These atoms strongly adsorb to the palladium surface, deactivating it and preventing further reaction. Even the product amine itself can sometimes inhibit the catalyst by coordinating to the palladium.[4]
-
Insufficient Hydrogen Source: Inadequate hydrogen pressure or poor mass transfer of hydrogen gas to the catalyst surface can lead to incomplete reactions. This can sometimes result in the formation of N-benzyl tertiary amine side products.[5]
Troubleshooting Guide: My Hydrogenolysis is Incomplete
If you're facing a stalled hydrogenolysis, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve the issue.
}
Caption: A decision tree for troubleshooting incomplete Cbz deprotection.Q2: I suspect catalyst poisoning. How can I confirm this and what are my options?
If the reaction starts and then stops, or if known catalyst poisons are present (e.g., thiols, thioethers, some heterocycles), poisoning is a strong possibility.
Confirmation:
-
Incremental Catalyst Addition: If the reaction restarts after adding a fresh batch of catalyst, it's a strong indicator of poisoning.
-
Monitor Reaction Rate: A sharp decrease in the reaction rate over time, as monitored by TLC or LC-MS, points towards catalyst deactivation.
Solutions:
-
Increase Catalyst Loading: A straightforward approach is to use a higher loading of Pd/C (e.g., 20-50 mol % by weight).
-
Use a Poison-Resistant Catalyst: Consider catalysts like Pearlman's catalyst (Pd(OH)₂/C), which can sometimes show higher tolerance.
-
Additive Strategy: The addition of a heterogeneous acid co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate Pd/C-catalyzed deprotection and may help mitigate catalyst inhibition by the product amine.[4]
-
Alternative Deprotection Methods: If poisoning is severe, switching to a non-palladium-based method is often the most effective solution.
Alternative Deprotection Protocols for Challenging Substrates
When standard hydrogenolysis fails, several robust alternatives are available. The choice depends on the functional group tolerance of your specific bicyclic amine.
Protocol 1: Transfer Hydrogenation
This method avoids the need for pressurized hydrogen gas by using a hydrogen donor in the presence of a catalyst. It can sometimes be more effective for sterically hindered substrates.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the Cbz-protected bicyclic amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Catalyst Addition: Add 10% Pd/C (10-20 mol % by weight).
-
Hydrogen Donor: Add a hydrogen donor such as ammonium formate (HCOONH₄, 5-10 equiv), 1,4-cyclohexadiene (5-10 equiv), or triethylsilane (Et₃SiH, 5-10 equiv).[6][7]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the byproducts from the hydrogen donor.
Protocol 2: Acidic Cleavage
For substrates that can withstand strong acid, this is a powerful and often rapid method.[5]
Step-by-Step Methodology:
-
Preparation: Dissolve the Cbz-protected bicyclic amine (1.0 equiv) in a suitable solvent. For HBr/acetic acid, glacial acetic acid is the solvent.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid (5-10 equiv).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding it to ice-water. Basify the solution with a suitable base (e.g., NaOH, Na₂CO₃) to a pH > 10.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
Table 1: Comparison of Cbz Deprotection Methods
| Method | Reagents & Conditions | Pros | Cons |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm - high pressure), RT-60°C | Clean byproducts (toluene, CO₂), mild conditions | Susceptible to catalyst poisoning and steric hindrance |
| Transfer Hydrogenation | 10% Pd/C, HCOONH₄ or other H-donor, RT-60°C | No need for pressurized H₂, can be faster | Requires removal of donor byproducts |
| Acidic Cleavage | HBr/AcOH or TFA, RT | Fast, effective for hindered amines, tolerant of reducible groups | Harsh conditions, not suitable for acid-sensitive substrates |
| Lewis Acid-Mediated | AlCl₃/HFIP or TMSI | Mild conditions, good functional group tolerance | Stoichiometric reagents, potential for side reactions |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMA, 75°C | Useful for substrates with reducible groups (e.g., aryl halides) | Requires heating, potential for thiol-related side reactions[2] |
Q3: My bicyclic amine also has other reducible functional groups (e.g., alkenes, alkynes, nitro groups). How can I selectively deprotect the Cbz group?
This is a common challenge in complex molecule synthesis. Standard hydrogenolysis is often not selective.[2]
Solutions:
-
Acidic Conditions: This is often the best choice. Reagents like HBr in acetic acid or trifluoroacetic acid (TFA) will cleave the Cbz group without affecting most reducible functionalities.[5][8]
-
Lewis Acid-Mediated Deprotection: A system like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can effectively deprotect N-Cbz groups in the presence of reducible groups.[9]
-
Nucleophilic Cleavage: For substrates sensitive to both reduction and strong acid, nucleophilic cleavage can be an excellent alternative. A recently developed method uses 2-mercaptoethanol and potassium phosphate in DMA.[2][9]
}
Caption: A logical workflow for selecting the appropriate Cbz deprotection method.Concluding Remarks from Your Application Scientist
Incomplete deprotection of Cbz on bicyclic amines is a multifaceted problem where a "one-size-fits-all" approach is rarely successful. A thorough understanding of the potential pitfalls—steric hindrance, catalyst poisoning, and substrate sensitivity—is paramount. By systematically evaluating the nature of your specific substrate and employing the troubleshooting strategies and alternative protocols outlined in this guide, you can significantly increase your success rate. Remember to always monitor your reactions closely and do not hesitate to explore alternative conditions when a standard protocol fails.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]
-
ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2014, March 17). How to remove CBz of a compound?. Retrieved from [Link]
-
ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]
-
ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?. Retrieved from [Link]
-
ACS Publications. (n.d.). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene | The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
common impurities in benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate synthesis
This is a technical support guide designed for organic chemists and process scientists working with Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate . This molecule is a high-value, sp³-rich bioisostere of proline or meta-substituted anilines, commonly used to improve metabolic stability and solubility in drug candidates.
Product Profile & Core Challenges
-
Molecule: this compound (often isolated as the HCl salt or N-Boc protected intermediate).
-
Core Scaffold: 2-Azabicyclo[2.1.1]hexane (Methanopyrrolidine).[1][2][3][4]
-
Primary Synthesis Route: Intramolecular [2+2] photocycloaddition
Carboxylic Acid Curtius Rearrangement Cbz Protection. -
Critical Quality Attributes (CQAs): Stereochemical purity (syn vs. anti), ring strain integrity, and residual transition metals.
Part 1: Troubleshooting Guides (Q&A)
Module 1: Stereochemical Integrity (The Syn vs. Anti Problem)
Q: I see a "shadow" set of peaks in my
A: This is almost certainly the C5-diastereomer (syn vs. anti).
-
The Issue: The 2-azabicyclo[2.1.1]hexane core has a rigid "book-shape." Substituents at the C5 position can face towards the methano-bridge (syn) or away (anti).
-
Origin: The precursor carboxylic acid (2-azabicyclo[2.1.1]hexane-5-carboxylic acid) is often synthesized via rearrangements that favor the syn-isomer. The subsequent Curtius rearrangement proceeds with retention of configuration . If your starting acid had 5% anti-isomer, your final carbamate will have 5% anti-isomer.
-
Diagnostic (W-Plan Coupling):
-
Syn-isomer (Major): The C5 proton typically shows a large long-range "W-plan" coupling (
Hz) with the bridgehead protons due to the rigid geometry. -
Anti-isomer (Minor): The geometry disrupts this W-plan alignment, resulting in significantly smaller or absent long-range coupling for the C5 proton.
-
Q: Can I separate the syn and anti isomers using standard flash chromatography?
A: Rarely effective.
-
Why: The polarity difference between the Cbz-protected syn and anti isomers is negligible on silica gel.
-
Solution:
-
Prep-HPLC: Use a C18 column with a shallow gradient (e.g., 0.1% Formic Acid in Water/MeCN). The rigid shape often results in distinct retention times on reverse-phase.
-
Purify at the Acid Stage: It is strictly recommended to enrich the stereochemistry at the carboxylic acid precursor stage (via crystallization) before performing the Curtius rearrangement.
-
Module 2: Synthesis Artifacts (Curtius Rearrangement)
Q: My LCMS shows a major impurity with Mass = [2M + CO - H]. What is this?
A: This is the Symmetric Urea impurity.
-
Mechanism: During the Curtius rearrangement, the intermediate isocyanate (
) is highly reactive.[5][6] If trace water is present, it hydrolyzes a portion of the isocyanate to the free amine ( ). This amine then attacks the remaining isocyanate to form the urea dimer ( ). -
Prevention:
-
Ensure strictly anhydrous conditions during the acyl azide heating step.
-
Use a "one-pot" procedure where the alcohol (Benzyl alcohol) is present in excess before the rearrangement temperature is reached, or use mild Lewis acid catalysis (e.g., Dibutyltin dilaurate) to accelerate the carbamate formation over the urea side-reaction.
-
Q: I observe a peak corresponding to the "Ring-Opened" byproduct. Is the Cbz group causing this?
A: No, the Cbz is stable. The issue is likely Acid-Induced Strain Release .
-
The Issue: The [2.1.1] system has significant Baeyer strain (
30 kcal/mol). Strong acids (often used to remove N-Boc groups elsewhere in the sequence) can trigger ring opening, typically leading to 2-azabicyclo[2.2.0]hexanes or planar cyclopentenyl derivatives. -
Trigger Points:
-
Using 4M HCl/Dioxane for prolonged periods.
-
Heating the HCl salt > 60°C.
-
-
Fix: Use milder deprotection conditions (e.g., TFA/DCM at 0°C) or limit exposure time to strong mineral acids.
Module 3: Purification & Handling
Q: The product turns pink/brown upon storage. Is it decomposing?
A: This is likely Oxidation of Trace Benzyl Alcohol or Phenol Contamination .
-
Cause: Excess benzyl alcohol from the carbamate formation is difficult to remove completely. Over time, it can oxidize to benzaldehyde (almond smell) or benzoic acid.
-
Check: Run a GC-headspace or simple
H NMR focusing on the aromatic region (7.3–7.5 ppm). If the integral is >5H relative to the core, you have residual benzyl alcohol. -
Remediation: Wash the organic layer with saturated
(to remove aldehydes) and extensive water washes. Recrystallization from EtOAc/Heptane is preferred over oiling out.
Part 2: Synthesis & Impurity Map (Visual)
The following diagram illustrates the critical Curtius rearrangement pathway and the origin of the three most common impurities: Urea Dimers , Stereoisomers , and Ring-Opened Degradants .
Caption: Mechanistic pathway of the Curtius rearrangement showing the origins of Urea (moisture), Stereoisomer (feedstock), and Ring-Opening (strain) impurities.
Part 3: Quantitative Impurity Profiling
Use this table to interpret LCMS/NMR data during QC.
| Impurity Type | Relative Retention (RRT)* | Mass Shift (Δ m/z) | Diagnostic Signal ( | Root Cause |
| Target Molecule | 1.00 | M+H | N/A | |
| Anti-Isomer | 0.95 - 1.05 (Co-elutes) | 0 (Isobaric) | C5-H coupling constant changes (loss of W-plan). | Precursor stereopurity. |
| Symmetric Urea | 1.20 - 1.35 | 2M + 26 (approx) | Broad doublet at | Water in Curtius reaction. |
| Benzyl Alcohol | 0.40 - 0.60 | 108 | Incomplete workup. | |
| Ring-Opened | varies | M+H (Isomer) or M+18 | Olefinic protons ( | Acidic degradation. |
*RRT values are approximate for C18 Reverse Phase (Water/Acetonitrile).
References
-
Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry.
-
Krow, G. R., et al. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. Journal of Organic Chemistry.
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[7][8][9][10] (Context on [2.1.1] stability and synthesis).
-
Enamine Ltd. (2025). Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity. Enamine Technical Notes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route - PMC [pmc.ncbi.nlm.nih.gov]
- 4. choudharylab.com [choudharylab.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. (3 + 2)-Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar 2-Azabicyclo[2.1.1]hexane Derivatives
Executive Summary & Scaffold Context
The 2-azabicyclo[2.1.1]hexane scaffold is a rigid, saturated bioisostere of proline and pyrrolidine. Its incorporation into drug candidates improves metabolic stability and restricts conformational freedom.[1] However, this rigidity exposes the nitrogen lone pair, rendering the secondary amine highly basic (pKa ~9.5–10.5) and polar.[1][2]
Why is purification failing? Standard purification workflows often fail because:
-
Silanol Interaction: The exposed nitrogen interacts aggressively with acidic silanols on silica gel, causing severe tailing and yield loss.[1]
-
Volatility: Low molecular weight free bases (MW < 150 Da) sublime or evaporate during concentration.[1]
-
UV Inactivity: The saturated cage lacks a chromophore, making standard UV detection (254 nm) useless.[1]
Troubleshooting Guides (Q&A)
Phase 1: Normal Phase Chromatography (Tailing & Yield Loss)
Q: My compound streaks across the column on silica gel, and I lose ~40% of my mass. How do I fix this?
A: This is "amine tailing" caused by hydrogen bonding between the basic amine and acidic silanols.[1] You must deactivate the silica surface.[1]
-
The Fix (Mobile Phase Modifier): Add 1% to 2% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.[1]
-
Note: Do not just add it to the bottle. Pre-rinse the column with the modifier to "cap" active sites before injection.
-
-
The Alternative (Stationary Phase): Switch to Amine-Functionalized Silica (NH₂-SiO₂) .[1] This eliminates the need for mobile phase modifiers and protects acid-sensitive functional groups that might degrade in 2% TEA.[1]
-
The "Lipophilic Shift" Strategy: If the polarity is too high, protect the amine with a Boc (tert-butyloxycarbonyl) group before purification.[1]
-
Why: N-Boc derivatives are non-polar, UV-active (weakly at 210 nm), and elute easily with Hexane/EtOAc. You can deprotect with HCl/Dioxane later.[1]
-
Q: I see product in the TLC, but it never elutes from the flash column. Where is it?
A: It likely precipitated on the column or bound irreversibly.[1]
-
Solubility Check: 2-azabicyclo[2.1.1]hexanes are often insoluble in non-polar solvents (Hexane/Heptane).[1] If you load in DCM but run a Hexane gradient, the compound precipitates at the head of the column.
-
Solution: Use a "High-Solubility" loading technique. Dissolve the crude in a minimum amount of MeOH/DCM, adsorb onto Celite or loose silica, dry it (carefully, see Volatility section), and use a solid load cartridge.
Phase 2: Reverse Phase & Retention (C18 Issues)
Q: My compound elutes in the void volume (t0) on C18. How do I retain it?
A: The "blow-through" effect occurs because the protonated amine is too polar for standard C18 interactions.[1]
-
Method A: High pH Reverse Phase (Best for Stability) [1]
-
Method B: Ion-Pairing (If High pH is impossible) [1]
-
Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[1]
-
Mechanism:[1][2][3][4][5][6] TFA forms a hydrophobic ion pair with the amine, allowing the complex to partition into the C18 stationary phase.
-
Warning: Isolating the TFA salt can be problematic for biological assays (cytotoxicity).[1] You may need a free-basing step afterward.[1]
-
Phase 3: Volatility & Isolation
Q: I had 100 mg in the flask, rotavapped it, and now I have 20 mg. Did it decompose?
A: It likely evaporated.[1] The free base of 2-azabicyclo[2.1.1]hexane (and small derivatives) is volatile.
-
The Fix: Salt Formation. Never concentrate the free base to dryness.[1]
Visualized Workflows
Diagram 1: Purification Strategy Decision Tree
This logic flow helps you select the correct stationary phase based on your specific derivative's properties.[1]
Caption: Decision matrix for selecting stationary phases and detectors based on amine protection status and UV activity.
Diagram 2: Volatile Amine Isolation Protocol
This workflow prevents yield loss due to sublimation/evaporation of the free base.[1]
Caption: Critical isolation steps for low molecular weight bicyclic amines to prevent volatility-induced yield loss.
Standard Operating Protocols (SOPs)
Protocol A: The "Basified Silica" Method
Best for: Free amines that are moderately polar but soluble in organic solvents.
-
Column Prep: Select a standard silica cartridge.[1]
-
Mobile Phase Preparation:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (NH₄OH) .[1]
-
Tip: Mix the NH₄OH into the MeOH first, then add to DCM to prevent miscibility issues.
-
-
Equilibration (Critical): Flush the column with 10% Solvent B for 3 column volumes (CV) to deactivate silanols.[1]
-
Loading: Load sample as a liquid in DCM (if soluble) or solid load on Celite.
-
Gradient: Run 0% to 50% Solvent B over 15 CV.
-
Detection: Monitor ELSD (Evaporative Light Scattering Detector) if UV is weak.[1]
Protocol B: The "Catch and Release" (SCX)
Best for: Very polar amines or crude mixtures with non-basic impurities.
-
Cartridge: Use a Strong Cation Exchange (SCX) cartridge.[1]
-
Load: Dissolve crude in MeOH (or MeOH/Water) and load onto the cartridge.
-
Result: The amine binds to the sulfonic acid resin; non-basic impurities pass through.[1]
-
-
Wash: Flush with 3 CV of Methanol. (Elutes non-basic impurities).[1]
-
Elute: Flush with 2M Ammonia in Methanol .
-
Result: Ammonia displaces the target amine.[1]
-
-
Finish: Concentrate the filtrate (carefully, watch for volatility) to obtain the clean free base.[1]
Comparative Data: Salt Forms
When isolating 2-azabicyclo[2.1.1]hexane derivatives, the choice of salt affects hygroscopicity and handling.
| Salt Form | Stability | Hygroscopicity | Solubility (Water) | Solubility (Org) |
| Free Base | Low (Volatile) | N/A | Low/Mod | High |
| Hydrochloride (HCl) | High | High (Deliquescent) | High | Low |
| Trifluoroacetate (TFA) | Moderate | High | High | Moderate |
| Tosylate (TsOH) | Excellent | Low (Crystalline) | Moderate | Low |
Recommendation: For long-term storage, convert to the Tosylate salt if possible, as it tends to be less hygroscopic than the HCl salt for this specific scaffold.[1]
References
-
Mykhailiuk, P. K. (2019).[1][4] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17(11), 2839–2849. Link
-
Chernykh, A. V., et al. (2024).[1][3] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37.[3] Link
-
Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Link
-
Levterov, V. V., et al. (2023).[1][4] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[4] Nature Chemistry, 15, 1155–1163.[4] Link
-
Teledyne ISCO. (2017).[1] Purification of Amine Compounds using RediSep Gold Amine Columns.[1] Teledyne ISCO Technical Note. Link
Sources
- 1. 2-Azabicyclo(2.1.1)hexane | C5H9N | CID 22101702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2023-2021 – Mykhailiuk Research Site [mykhailiukchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02646H [pubs.rsc.org]
Validation & Comparative
A Comparative Stability Analysis of Cbz, Boc, and Fmoc Protected 2-Azabicyclo[2.1.1]hexanes for Drug Discovery
Introduction
The 2-azabicyclo[2.1.1]hexane motif is a conformationally restricted proline analogue of significant interest in medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the design of novel therapeutics with improved pharmacological profiles. The strategic manipulation of this scaffold in synthetic routes heavily relies on the use of amine protecting groups. The choice of protecting group is paramount, as the inherent strain of the bicyclic system can influence the stability and reactivity of the protected amine. This guide provides a comparative analysis of the stability of three commonly used amine protecting groups—Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—when attached to the 2-azabicyclo[2.1.1]hexane core. This in-depth guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the synthesis of novel 2-azabicyclo[2.1.1]hexane-based compounds.
The 2-Azabicyclo[2.1.1]hexane Scaffold: A Privileged Structure
The 2-azabicyclo[2.1.1]hexane core, a bridged pyrrolidine analogue, has gained prominence as a bioisostere for various cyclic and acyclic structures in drug design. Its rigid framework can lock a molecule into a specific bioactive conformation, potentially leading to enhanced potency and selectivity for its biological target. Furthermore, the introduction of this sp³-rich scaffold can improve physicochemical properties such as solubility and metabolic stability.
The successful incorporation of this motif into complex molecules, however, necessitates a careful selection of synthetic methodologies, particularly the choice of the nitrogen protecting group. The stability of the protecting group throughout a multi-step synthesis and its selective removal under conditions that preserve the integrity of the bicyclic core and other sensitive functional groups are critical considerations.
Comparative Stability Analysis
The stability of a protecting group is not absolute but is highly dependent on the reaction conditions. For the strained 2-azabicyclo[2.1.1]hexane system, the choice of protecting group and the conditions for its removal must be carefully evaluated to avoid undesired side reactions or decomposition of the scaffold.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., Piperidine, NaOH) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Cbz | Generally Stable | Stable | Labile (with potential complications) |
| Boc | Labile | Stable | Stable |
| Fmoc | Stable | Labile | Generally Stable |
Table 1: General Stability of Cbz, Boc, and Fmoc Protecting Groups.
Cbz (Carboxybenzyl) Group
The Cbz group is a classic amine protecting group, traditionally removed by catalytic hydrogenolysis. While generally stable to acidic and basic conditions, its application to the 2-azabicyclo[2.1.1]hexane scaffold warrants caution.
Stability and Deprotection:
-
Acid and Base Stability: The Cbz group is robust under a wide range of acidic and basic conditions, making it a suitable choice when these reagents are employed in subsequent synthetic steps.
-
Catalytic Hydrogenolysis: The standard method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). However, in the context of a 2-azabicyclo[2.1.1]hexane derivative, this method has been reported to be "sluggish" and to yield a "complex mixture of unidentified compounds". This suggests that the strained bicyclic core may interfere with the hydrogenolysis reaction, potentially leading to side reactions or incomplete deprotection. The exact nature of these complications is not fully elucidated but may involve catalyst poisoning or substrate degradation under the reaction conditions. A successful hydrogenolysis of a benzyl protection group has been reported in a related system, yielding the target N-Boc-amino acid in 95% yield, indicating that with careful optimization, this method can be viable.
Boc (tert-Butoxycarbonyl) Group
The Boc group is one of the most widely used protecting groups in modern organic synthesis due to its ease of introduction and its lability under acidic conditions.
Stability and Deprotection:
-
Acid Lability: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This orthogonality to base- and hydrogenolysis-labile groups makes it a versatile choice. The deprotection of N-Boc-2-azabicyclo[2.1.1]hexane derivatives under acidic conditions has been successfully demonstrated, for instance, in the synthesis of various functionalized analogues.
-
Base and Hydrogenolysis Stability: The Boc group is stable to a wide range of basic and nucleophilic reagents, as well as to catalytic hydrogenolysis conditions. This allows for selective manipulation of other functional groups in the molecule without affecting the Boc-protected amine.
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is renowned for its lability under mild basic conditions, making it a cornerstone of solid-phase peptide synthesis. While there is a lack of specific literature on the use of the Fmoc group for protecting the 2-azabicyclo[2.1.1]hexane core, its general stability profile can be extrapolated.
Stability and Deprotection (Inferred for the 2-Azabicyclo[2.1.1]hexane Scaffold):
-
Base Lability: The Fmoc group is cleaved by treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). This deprotection proceeds via a β-elimination mechanism. Given the stability of the 2-azabicyclo[2.1.1]hexane scaffold to basic conditions, it is anticipated that Fmoc deprotection would proceed cleanly without compromising the integrity of the bicyclic system.
-
Acid and Hydrogenolysis Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenolysis, providing orthogonality to Boc and Cbz protecting groups, respectively. This would allow for selective deprotection strategies in complex syntheses.
Experimental Protocols
The following are representative experimental protocols for the deprotection of Cbz and Boc groups, based on literature precedents. An inferred protocol for Fmoc deprotection is also provided.
Protocol 1: Deprotection of N-Cbz-2-azabicyclo[2.1.1]hexane (Caution Advised)
This protocol is based on general hydrogenolysis procedures, but as noted, may require significant optimization for the 2-azabicyclo[2.1.1]hexane system.
Caption: Workflow for the deprotection of N-Cbz-2-azabicyclo[2.1.1]hexane.
Detailed Steps:
-
Dissolve the N-Cbz-protected 2-azabicyclo[2.1.1]hexane in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of palladium on carbon (10% w/w).
-
Secure a hydrogen-filled balloon to the flask or use a Parr hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method if necessary.
Note: Given the potential for side reactions, it is crucial to carefully monitor the reaction and consider alternative hydrogen sources or catalysts if the standard conditions prove ineffective.
Protocol 2: Deprotection of N-Boc-2-azabicyclo[2.1.1]hexane
This is a standard and reliable method for the deprotection of Boc-protected amines.
Caption: Workflow for the deprotection of N-Boc-2-azabicyclo[2.1.1]hexane.
Detailed Steps:
-
Dissolve the N-Boc-protected 2-azabicyclo[2.1.1]hexane in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (typically 4 M).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base and extracted into an organic solvent.
Protocol 3: Inferred Deprotection of N-Fmoc-2-azabicyclo[2.1.1]hexane
This protocol is based on standard Fmoc deprotection procedures and is expected to be applicable to the 2-azabicyclo[2.1.1]hexane system.
A Comparative Guide to the Metabolic Stability of 2-Azabicyclo[2.1.1]hexane-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flatlands of aromatic scaffolds. The strategic incorporation of three-dimensional, saturated ring systems has emerged as a powerful approach to enhance drug-like properties. Among these, the rigid 2-azabicyclo[2.1.1]hexane motif has garnered significant attention as a bioisosteric replacement for common saturated heterocycles like pyrrolidine and piperidine. This guide provides an in-depth, objective comparison of the metabolic stability of molecules containing the 2-azabicyclo[2.1.1]hexane scaffold against its more conventional counterparts, supported by experimental data and detailed protocols.
The Rationale for Rigidity: Why 2-Azabicyclo[2.1.1]hexane?
The introduction of the 2-azabicyclo[2.1.1]hexane core into a drug candidate is a deliberate design choice aimed at improving its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Unlike the flexible five-membered ring of pyrrolidine or the chair/boat conformations of piperidine, the bridged structure of 2-azabicyclo[2.1.1]hexane imparts significant conformational rigidity. This rigidity can offer several advantages:
-
Pre-organization for Target Binding: A locked conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.
-
Vectorial Control: The fixed exit vectors of the bicyclic system provide precise control over the spatial orientation of substituents, allowing for optimized interactions with the target protein.
-
Metabolic Shielding: The rigid framework can sterically hinder access of metabolic enzymes, such as cytochrome P450s (CYPs), to susceptible sites on the molecule, thereby improving metabolic stability.[2]
This guide will delve into the experimental evidence supporting the claim of enhanced metabolic stability conferred by the 2-azabicyclo[2.1.1]hexane scaffold.
Comparative Analysis of Metabolic Stability
The most direct way to assess the impact of a structural modification on metabolic stability is through in vitro assays that measure the rate of drug clearance by liver enzymes. The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
The Foundational Assays: Microsomes and Hepatocytes
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in Phase I metabolic enzymes, particularly the CYP450 superfamily.[3] It is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.
Hepatocyte Stability Assay: This assay employs intact liver cells (hepatocytes), providing a more comprehensive picture of metabolic fate as it includes both Phase I and Phase II (conjugative) metabolic pathways, as well as cellular uptake and efflux processes.[4]
The key parameter derived from these assays is the intrinsic clearance (CLint) , which represents the inherent ability of the liver to metabolize a drug. A lower CLint value indicates greater metabolic stability.
Experimental Evidence: 2-Azabicyclo[2.1.1]hexane vs. Pyrrolidine
A compelling case for the metabolic advantage of the 2-azabicyclo[2.1.1]hexane scaffold comes from the optimization of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for the treatment of Parkinson's disease. In a study by Merck, the replacement of a pyrrolidine ring with a 2-azabicyclo[2.1.1]hexane moiety in a series of N-heteroaryl indazole LRRK2 inhibitors resulted in a consistent improvement in metabolic clearance and solubility.[5] This strategic switch was a key factor in the development of potent and brain-penetrant LRRK2 inhibitors.[6]
While the specific numerical data from the Merck study is not publicly detailed in a comparative table, the reported outcome strongly supports the hypothesis that the rigid bicyclic scaffold offers superior metabolic stability compared to the more flexible pyrrolidine ring.
Analogous Evidence: The Case of 2-Oxabicyclo[2.1.1]hexanes
Further quantitative support for the benefits of the bicyclo[2.1.1]hexane framework can be drawn from studies on the closely related 2-oxabicyclo[2.1.1]hexane scaffold. A 2023 study in Nature Chemistry investigated the use of 2-oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[6] The researchers conducted head-to-head comparisons of the metabolic stability of several commercial drugs and agrochemicals with their bicyclic analogues in human liver microsomes.
The results, summarized in the table below, demonstrate that the incorporation of the bicyclo[2.1.1]hexane core can significantly enhance metabolic stability, as evidenced by a marked decrease in intrinsic clearance.
| Compound | Parent CLint (μL/min/mg protein) | Bicyclo[2.1.1]hexane Analogue CLint (μL/min/mg protein) | Fold Improvement in Stability |
| Boscalid | 26 | 3 | 8.7 |
| Fluxapyroxad | 28 | 23 | 1.2 |
| Lomitapide | 55 | 87 | 0.6 |
Data extracted from Mykhailiuk, P. K. et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry.[6]
As the data illustrates, the replacement of a phenyl ring in boscalid with a 2-oxabicyclo[2.1.1]hexane moiety led to a nearly 9-fold increase in metabolic stability.[6] While the effect was less pronounced or even negative in other examples, this variability underscores the context-dependent nature of bioisosteric replacements. Nevertheless, the significant improvement observed for boscalid provides strong, quantitative evidence for the potential of the bicyclo[2.1.1]hexane scaffold to mitigate metabolic liabilities.
Experimental Protocols
To facilitate the direct comparison of your own compounds, we provide detailed, step-by-step protocols for the two key in vitro metabolic stability assays.
Liver Microsomal Stability Assay Protocol
This protocol is designed to assess the metabolic stability of a test compound in the presence of pooled human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam)
-
Acetonitrile containing an internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the Incubation Mixture: In a 96-well plate, combine phosphate buffer, the NADPH regenerating system, and the liver microsomes.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the system to equilibrate.
-
Initiate the Reaction: Add the test compound and positive controls to the wells to initiate the metabolic reaction. The final concentration of the test compound is typically 1 µM.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From the slope of the line, calculate the half-life (t½) and the intrinsic clearance (CLint).
Diagram of the Liver Microsomal Stability Assay Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay Protocol
This protocol provides a more physiologically relevant assessment of metabolic stability using intact hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated 96-well plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds
-
Acetonitrile with internal standard
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Compound Addition: Remove the plating medium and add fresh incubation medium containing the test compound and positive controls.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), terminate the incubation by removing the medium and adding cold acetonitrile with an internal standard to the wells.
-
Sample Collection: Scrape the cells and transfer the cell lysate to a new plate.
-
Sample Processing: Centrifuge the samples to pellet cell debris.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound.
-
Data Analysis: Calculate the half-life and intrinsic clearance as described for the microsomal assay.
Diagram of the Hepatocyte Stability Assay Workflow:
Caption: Workflow for the Hepatocyte Stability Assay.
Conclusion and Future Perspectives
The available evidence strongly suggests that the 2-azabicyclo[2.1.1]hexane scaffold can be a valuable tool for medicinal chemists seeking to enhance the metabolic stability of their lead compounds. Its rigid, three-dimensional structure can effectively shield metabolically labile sites, leading to reduced intrinsic clearance and potentially improved pharmacokinetic profiles. While direct, publicly available head-to-head comparative data with other saturated heterocycles remains somewhat limited, the consistent reports of improved metabolic properties in drug discovery programs, such as the Merck LRRK2 inhibitor project, provide a compelling rationale for its use.
As the "escape from flatland" trend in drug design continues, we anticipate that more studies will be published that provide detailed, quantitative comparisons of the ADME properties of 2-azabicyclo[2.1.1]hexane-containing molecules with their more traditional counterparts. This will further solidify the role of this and other novel bicyclic scaffolds in the development of the next generation of safer and more effective medicines.
References
-
Mykhailiuk, P. K. et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry. Available at: [Link]
-
Candito, D. A., et al. (2025). A Concise Synthesis of a Key Azabicyclo[2.1.1]hexane Building Block for N-Heteroaryl Indazole LRRK2 Kinase Inhibitors. Synlett. Available at: [Link]
-
Raines, R. T., et al. (2004). Substituted 2-azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry. Available at: [Link]
-
Fell, M. J., et al. (2015). MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
